molecular formula C17H11N5O B255693 2-Amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

2-Amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

Cat. No.: B255693
M. Wt: 301.3 g/mol
InChI Key: FGSGJLCDBXHHTF-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure that combines a pyrroloquinoxaline core with an amino group, a hydroxyphenyl group, and a carbonitrile group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile typically involves multicomponent reactions. One common method is the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a catalyst under reflux conditions . This reaction yields the desired compound with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce the production cost. Catalysts such as thiourea dioxide in aqueous medium have been reported to be effective for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonitrile group can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-Amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound for research and development.

Properties

Molecular Formula

C17H11N5O

Molecular Weight

301.3 g/mol

IUPAC Name

2-amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C17H11N5O/c18-9-12-15-17(21-14-4-2-1-3-13(14)20-15)22(16(12)19)10-5-7-11(23)8-6-10/h1-8,23H,19H2

InChI Key

FGSGJLCDBXHHTF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)O)N)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)O)N)C#N

solubility

1.2 [ug/mL]

Origin of Product

United States

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